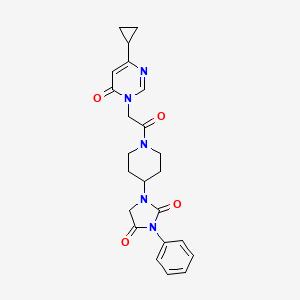
1-(1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structure that includes:
- A pyrimidinone ring with a cyclopropyl group.
- An acetyl moiety linked to a piperidine ring.
- An imidazolidine core.
This structural diversity suggests multiple interaction sites for biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It may inhibit specific enzyme activities, influencing metabolic pathways.
- Receptors : The compound can modulate receptor signaling, potentially affecting cellular responses.
Table 1: Potential Molecular Targets
| Target Type | Specific Targets | Mode of Action |
|---|---|---|
| Enzymes | Cyclooxygenase (COX), Kinases | Inhibition of enzyme activity |
| Receptors | G-protein coupled receptors (GPCRs) | Agonist or antagonist effects |
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity. For example:
- Anti-inflammatory Activity : The compound has been shown to inhibit COX enzymes, which play a critical role in the inflammatory response.
- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
Case Studies
-
Anti-inflammatory Effects
- A study evaluated the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.
-
Anticancer Activity
- In vitro tests on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. Mechanistic studies suggested involvement of the p53 pathway, highlighting its potential as an anticancer drug.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Distribution : Initial data suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be the primary route for elimination.
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to fully evaluate its safety profile.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-20-12-19(16-6-7-16)24-15-26(20)13-21(30)25-10-8-17(9-11-25)27-14-22(31)28(23(27)32)18-4-2-1-3-5-18/h1-5,12,15-17H,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSWGZPZAXIYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














